molecular formula C11H18O4 B13629637 5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one

5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one

Cat. No.: B13629637
M. Wt: 214.26 g/mol
InChI Key: ODDCSDHRFNSCDL-UHFFFAOYSA-N
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Description

5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a dimethoxyacetyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of cyclopentanone with dimethoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites and inhibit enzyme activity, which can be useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

5-(2,2-dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C11H18O4/c1-11(2)6-5-7(9(11)13)8(12)10(14-3)15-4/h7,10H,5-6H2,1-4H3

InChI Key

ODDCSDHRFNSCDL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C(=O)C(OC)OC)C

Origin of Product

United States

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